

Application Notes and Protocols: [11C]CB184 for Imaging Translocator Protein (TSPO)

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Compound of Interest

Compound Name: CB-184

Cat. No.: B1256021

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Introduction

[11C]CB184, chemically known as N,N-di-n-propyl-2-[2-(4-[11C]methoxyphenyl)-6,8-dichloroimidazol[1,2-a]pyridine-3-yl]acetamide, is a second-generation radioligand developed for positron emission tomography (PET) imaging of the 18-kDa translocator protein (TSPO). TSPO is a transmembrane protein located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[1][2][3] In various neuropathological conditions, including neurodegenerative diseases and brain injury, the expression of TSPO is significantly increased. [2] PET imaging with TSPO-specific radioligands like [11C]CB184 allows for the in vivo visualization and quantification of neuroinflammatory processes.[4]

Compared to the first-generation TSPO radioligand, [11C]PK11195, [11C]CB184 exhibits a lower lipophilicity and a potentially better signal-to-noise ratio, making it a promising alternative for imaging neuroinflammation.[4][5] Preclinical and initial clinical studies have demonstrated the suitability of [11C]CB184 for imaging TSPO in the human brain, with an acceptable radiation dose and pharmacological safety profile at the doses required for PET imaging.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for [11C]CB184 from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of CB184

Parameter	Value	Species	Reference
Ki (nM)	0.54	Not Specified	[8]

Table 2: [11C]CB184 Uptake in a Rat Model of Herpes Encephalitis (HSE)

Brain Region	Standardized Uptake Value (SUV) - HSE Rats	Standardized Uptake Value (SUV) - Control Rats	p-value	Reference
Medulla	0.86 ± 0.27	0.47 ± 0.08	0.003	[5]
Pons	0.73 ± 0.17	0.44 ± 0.11	0.002	[5]
Striatum	0.38 ± 0.06	0.29 ± 0.09	0.04	[5]
Whole Brain	0.52 ± 0.08	0.41 ± 0.08	0.02	[5]

Table 3: [11C]CB184 Total Distribution Volume (VT) in Healthy Human Volunteers

Brain Region	VT (mL/cm ³)	Reference
Thalamus	5.1 ± 0.4	[7]
Cerebellar Cortex	4.4 ± 0.2	[7]

Table 4: Radiation Dosimetry of [11C]CB184 in Healthy Human Volunteers

Organ	Absorbed Dose (μGy/MBq)	Reference
Kidneys	21.0 ± 0.5	[7]
Lungs	16.8 ± 2.7	[7]
Spleen	16.6 ± 6.6	[7]
Pancreas	16.5 ± 2.2	[7]
Effective Dose	5.9 ± 0.6 μSv/MBq	[7]

Experimental Protocols

Radiosynthesis of [11C]CB184

The radiosynthesis of [11C]CB184 is typically performed via O-methylation of its corresponding desmethyl precursor using [11C]methyl triflate.[\[9\]](#)

Materials:

- Desmethyl precursor (N,N-di-n-propyl-2-[2-(4-hydroxyphenyl)-6,8-dichloroimidazol[1,2-a]pyridine-3-yl]acetamide)
- [11C]Methyl triflate ([11C]CH₃OTf)
- Anhydrous acetone
- Sodium hydroxide
- HPLC purification system
- Sterile water for injection
- Ethanol
- 0.9% Sodium chloride solution

Procedure:

- **Production of [11C]Methyl Iodide:** [11C]Carbon dioxide produced by a cyclotron is converted to [11C]methyl iodide ([11C]CH₃I) via the "gas-phase" method.
- **Conversion to [11C]Methyl Triflate:** [11C]CH₃I is passed through a heated column containing silver triflate to produce [11C]CH₃OTf.
- **Radiolabeling Reaction:** The [11C]CH₃OTf is trapped in a reaction vessel containing the desmethyl precursor dissolved in anhydrous acetone and sodium hydroxide. The reaction is allowed to proceed at an elevated temperature for a few minutes.
- **Purification:** The reaction mixture is quenched and purified using reverse-phase high-performance liquid chromatography (HPLC).
- **Formulation:** The collected HPLC fraction containing [11C]CB184 is evaporated to dryness and reconstituted in a sterile solution of ethanol and 0.9% sodium chloride for injection.
- **Quality Control:** The final product is tested for radiochemical purity, specific activity, and sterility before administration.

In Vivo PET Imaging Protocol (Human)

This protocol is based on studies performed in healthy human volunteers.^{[6][7]}

Subject Preparation:

- Subjects should fast for at least 4 hours prior to the scan.
- An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.

Radiotracer Administration:

- A bolus injection of [11C]CB184 (e.g., 740 MBq) is administered intravenously.^[6]

PET Scan Acquisition:

- A dynamic PET scan is acquired for 90 minutes immediately following the injection.^{[6][7]}

- Data can be acquired in 3D mode.
- Attenuation correction is performed using a CT scan.

Arterial Blood Sampling (for kinetic modeling):

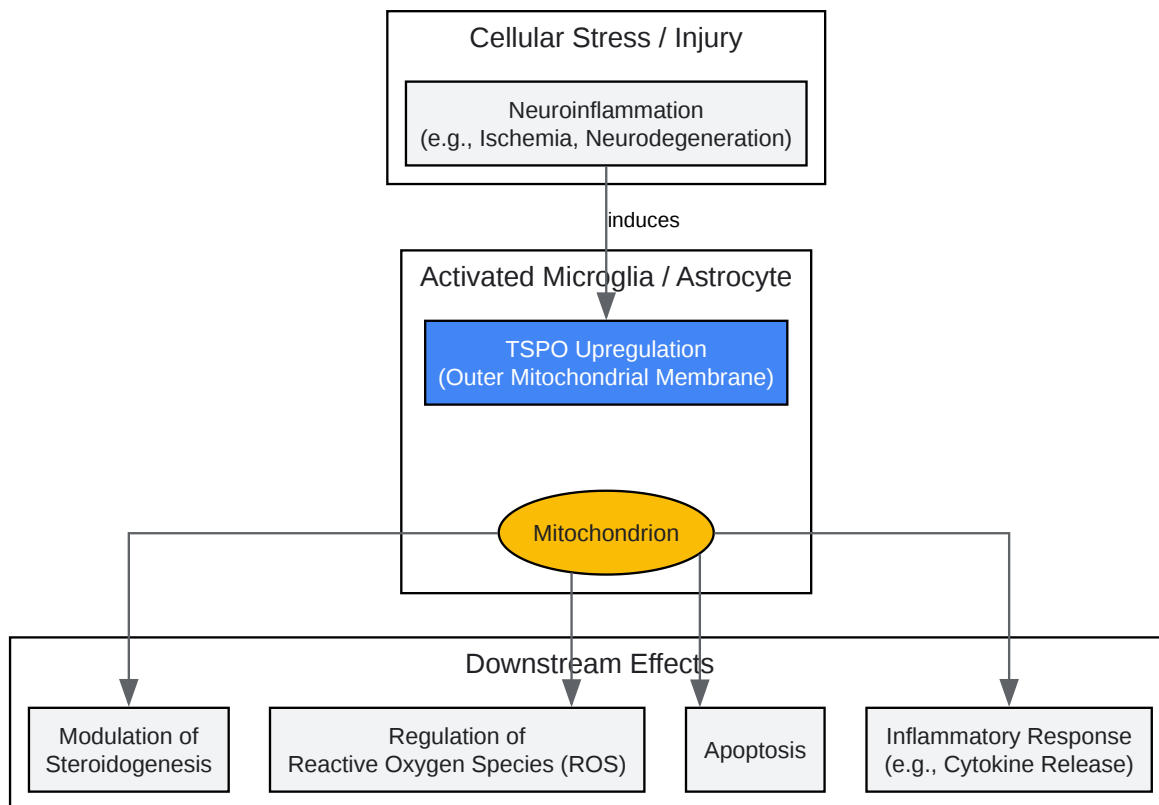
- Arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2 minutes) and less frequently thereafter.
- Plasma is separated by centrifugation, and radioactivity is measured.
- Metabolite analysis is performed using HPLC to determine the fraction of unchanged [11C]CB184 in plasma over time. In humans, approximately 37% of the radioactivity in plasma remains as the unchanged parent compound 60 minutes after injection.^[7]

Data Analysis:

- Regions of interest (ROIs) are delineated on co-registered MRI or CT images.
- Time-activity curves (TACs) are generated for each ROI.
- For quantitative analysis, kinetic modeling (e.g., a two-tissue compartment model) can be applied to the TACs using the arterial input function to estimate the total distribution volume (VT).^[7]
- Standardized Uptake Values (SUVs) can also be calculated for semi-quantitative analysis.

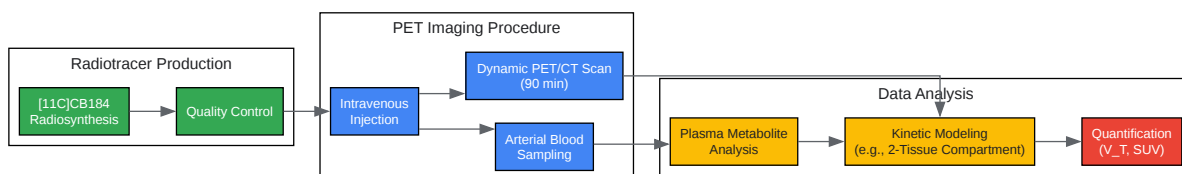
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: TSPO Signaling in Neuroinflammation.



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Caption: [11C]CB184 PET Imaging Workflow.

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